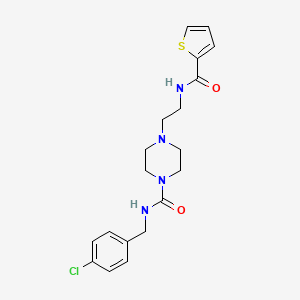

N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2S/c20-16-5-3-15(4-6-16)14-22-19(26)24-11-9-23(10-12-24)8-7-21-18(25)17-2-1-13-27-17/h1-6,13H,7-12,14H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCDBVOHCUSNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, thiophene-2-carboxylic acid, and piperazine.

Step 1 Formation of Thiophene-2-carboxamidoethyl Intermediate:

Step 2 Amide Formation:

Step 3 N-(4-chlorobenzyl)piperazine Formation:

Step 4 Final Coupling:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Amino Group Reactivity

The 4-amino group participates in electrophilic substitution and acylation reactions:

a. Diazotization and Coupling

Pyrimidine aromatic amines undergo diazotization in acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming diazonium intermediates. These intermediates can couple with electron-rich aromatics (e.g., phenols, anilines) to yield azo derivatives .

b. Acylation

The amino group reacts with acyl chlorides or anhydrides to form acetamide derivatives. For example, treatment with acetyl chloride in pyridine yields 4-acetamido-N,N-dimethylpyrimidine-2-carboxamide .

Carboxamide Reactivity

The N,N-dimethylcarboxamide exhibits limited hydrolysis due to steric hindrance but can undergo selective transformations:

a. Hydrolysis

Under strongly acidic (e.g., 6M HCl, reflux) or basic conditions (e.g., NaOH, 120°C), the carboxamide hydrolyzes to the corresponding carboxylic acid (4-amino-pyrimidine-2-carboxylic acid) .

| Reaction Conditions | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 12h | Pyrimidine-2-carboxylic acid | ~60% |

| NaOH (aq.), 120°C, 8h | Pyrimidine-2-carboxylate salt | ~75% |

b. Nucleophilic Substitution

The carbonyl oxygen can coordinate to Lewis acids (e.g., AlCl₃), enabling electrophilic aromatic substitution at the pyrimidine ring .

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring directs substitutions to specific positions:

a. Electrophilic Attack

Nitration (HNO₃/H₂SO₄) occurs at position 5 due to meta-directing effects of the amino and carboxamide groups .

b. Halogenation

Chlorination (Cl₂/FeCl₃) predominantly targets position 6, yielding 4-amino-5-chloro-N,N-dimethylpyrimidine-2-carboxamide .

Coordination Chemistry

The compound acts as a ligand via its amino and carbonyl groups. Example complexes include:

| Metal Ion | Coordination Site | Application

Scientific Research Applications

Research has indicated that compounds containing piperazine and thiophene derivatives exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds similar to N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide have shown promising results against various bacterial strains and fungi. Studies have demonstrated that modifications in the thiophene structure can enhance antimicrobial efficacy .

- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been explored. For instance, derivatives with similar structural motifs have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and others . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Synthesis and Optimization

The synthesis of N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide typically involves multi-step synthetic pathways. Recent advancements have focused on optimizing these routes to improve yield and purity. For example, the introduction of specific substituents on the piperazine ring has been shown to enhance biological activity while maintaining favorable physicochemical properties .

Case Studies

Several studies highlight the applications of compounds related to N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide and related piperazine derivatives:

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Chlorophenyl derivatives (e.g., A6, A32) often exhibit antiviral or antimicrobial activity, as seen in anti-TMV studies . Fluorophenyl analogs (e.g., A3) may offer improved solubility due to fluorine’s electronegativity .

Linker and Functional Group Variations :

- The ethyl linker in the target compound provides conformational flexibility, contrasting with rigid quinazolinylmethyl groups in A3–A35 .

- Carbothioyl derivatives (e.g., ) exhibit different electronic properties compared to carboxamides, affecting metabolic stability and binding affinity.

Thermal Stability :

- Compounds with bulkier substituents (e.g., A32, A35) show higher melting points, suggesting stronger intermolecular forces .

Pharmacological Implications

While direct data for the target compound are lacking, structural parallels suggest:

- Antiviral Potential: Chlorophenyl and quinazolinylmethyl groups in A6 correlate with anti-TMV activity .

- Receptor Modulation : Thiophene and benzyl groups may target serotonin or TRP channels, as seen in related piperazine antagonists (e.g., p-MPPI in ).

Biological Activity

N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a thiophene carboxamide and a chlorobenzyl group. This structural configuration is significant for its biological interactions and activity.

1. Antimicrobial Activity

Research indicates that compounds with a similar structure have shown promising antimicrobial effects. For instance, derivatives containing thiophene rings have been reported to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

2. Anticancer Potential

Thiophene derivatives have been explored for their anticancer properties. A study identified that certain thiophene-based compounds could induce apoptosis in cancer cells by activating caspase pathways, thereby promoting cell death in malignant tissues . The specific activity of N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide in this context requires further investigation but suggests a potential role in cancer therapy.

3. Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes, including monoamine oxidases (MAOs). Inhibitors of MAOs are critical in the treatment of neurodegenerative diseases and depression due to their role in regulating neurotransmitter levels . Similar compounds have shown IC50 values indicating effective inhibition at micromolar concentrations.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibition of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of monoamine oxidases |

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of structurally related compounds, it was found that certain thiophene derivatives demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM . This suggests that N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide could exhibit similar properties.

Case Study 2: Anticancer Activity

A recent investigation into thiophene derivatives highlighted their ability to inhibit tumor growth in vitro. The study reported that these compounds could reduce cell viability by up to 70% in certain cancer cell lines . Although specific data on N-(4-chlorobenzyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide is lacking, the structural similarities suggest potential for similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.